molecular formula C9H10BrNO3S2 B2904174 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1856343-43-5

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2904174
CAS No.: 1856343-43-5
M. Wt: 324.21
InChI Key: LPJOSUGYUQNAFV-UHFFFAOYSA-N
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Description

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 1856343-43-5) is a high-value chemical reagent with a molecular formula of C9H10BrNO3S2 and a molecular weight of 324.21 g/mol . This compound features a unique hybrid architecture, incorporating a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—a backbone-constrained morpholine and γ-amino acid analogue noted for its utility in medicinal chemistry—linked via a sulfonyl group to a 5-bromothiophene ring . This structure makes it a compelling building block for the development of novel pharmacologically active molecules. The bromine atom on the thiophene ring offers a versatile handle for further functionalization via cross-coupling reactions, while the sulfonyl group can act as a key linker or a pharmacophore influencing the molecule's electronic properties and binding characteristics. The constrained bicyclic system is of significant interest in drug discovery for restricting conformational flexibility, potentially improving target selectivity and metabolic stability . While specific biological data for this exact compound is proprietary, its core structural motifs are represented in compounds investigated for various therapeutic targets, including as inhibitors of enzymes like Lysyl Oxidase and the Son of Sevenless (SOS1) protein in oncology research . This reagent is intended for use by qualified researchers in chemical synthesis, medicinal chemistry, and drug discovery programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S2/c10-8-1-2-9(15-8)16(12,13)11-4-7-3-6(11)5-14-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJOSUGYUQNAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for high affinity and selectivity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: The 5-bromothiophene sulfonyl group in the target compound provides stronger electron-withdrawing effects compared to benzyl () or Boc-carboxylic acid () groups. Halogenated analogs (e.g., 5-fluoro in ) prioritize small atomic size for blood-brain barrier penetration, whereas the bulkier bromothiophene may favor peripheral targets .
  • Stereochemical Considerations :

    • The (1S,4S) configuration () is critical for biological activity in many analogs. For example, enantioselectivity in PET radioligands () underscores the importance of stereochemistry in target engagement .

Q & A

Q. What are the optimal synthetic routes for 5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the bicyclic core (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) with 5-bromothiophene-2-sulfonyl chloride. Key parameters include:
  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of sulfonyl chlorides.
  • Temperature control : Maintain low temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify bicyclic scaffold integrity and sulfonyl/thiophene substituent positions. Aromatic protons from the bromothiophene moiety appear as distinct doublets (~δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~395–400 Da) and bromine isotope patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core, particularly for enantiopure derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd_d) for target proteins. Pre-screen with molecular docking to prioritize targets based on the sulfonyl group’s electrophilic properties .
  • Functional assays : Test inhibition of enzymatic activity (e.g., IC50_{50} determination) in vitro. For example, sulfonamide-containing bicyclic compounds often target carbonic anhydrases or proteases .
  • Structural analysis : Co-crystallize the compound with its target to map binding interactions, focusing on the sulfonyl oxygen’s hydrogen-bonding potential .

Q. What strategies address contradictory data in pharmacological studies (e.g., varying IC50_{50} values across assays)?

  • Methodological Answer :
  • Assay standardization : Control variables like pH, ionic strength, and reducing agents, which may alter sulfonamide reactivity .
  • Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation affects potency .
  • Orthogonal validation : Compare results across multiple assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from artifactual interference .

Q. How does stereochemistry in the bicyclic core influence biological activity, and how can enantiomeric purity be ensured?

  • Methodological Answer :
  • Stereospecific synthesis : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to control the configuration at the bridgehead nitrogen and oxygen .
  • Chiral chromatography : Employ HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Monitor optical rotation or circular dichroism for purity verification .
  • Biological impact : Compare enantiomers in bioassays; e.g., (1S,4S)-configured derivatives may exhibit higher affinity for G-protein-coupled receptors due to spatial compatibility .

Q. What are the key challenges in detecting and quantifying degradation byproducts during stability studies?

  • Methodological Answer :
  • Hyphenated techniques : Use LC-MS/MS to identify sulfonic acid derivatives (common hydrolysis byproducts) and brominated fragments .
  • Forced degradation : Expose the compound to accelerated conditions (heat, light, pH extremes) and track degradation kinetics via UV/Vis or NMR .
  • Quantitative NMR (qNMR) : Integrate proton signals from degradation products against an internal standard (e.g., maleic acid) for precise quantification .

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